2,4-Hexadienenitrile

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

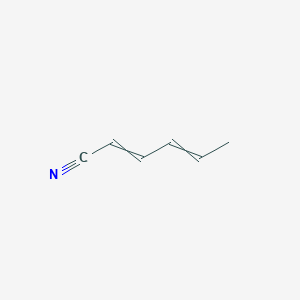

2,4-Hexadienenitrile is an organic compound with the molecular formula C₆H₇N It is characterized by the presence of a nitrile group (-CN) attached to a hexadiene backbone, which consists of a six-carbon chain with two double bonds at positions 2 and 4

准备方法

Synthetic Routes and Reaction Conditions: 2,4-Hexadienenitrile can be synthesized through several methods. One common approach involves the dehydration of 2,4-hexadienoic acid using reagents such as phosphorus pentachloride or thionyl chloride. The reaction typically proceeds under reflux conditions, yielding this compound in good yields .

Industrial Production Methods: In an industrial setting, the production of this compound may involve the catalytic dehydration of 2,4-hexadienoic acid using solid acid catalysts. This method offers advantages in terms of scalability and efficiency, making it suitable for large-scale production .

化学反应分析

Types of Reactions: 2,4-Hexadienenitrile undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.

Reduction: Reduction of the nitrile group can yield primary amines.

Substitution: The double bonds in the hexadiene backbone can participate in electrophilic addition reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can reduce the nitrile group.

Substitution: Halogenation can be achieved using halogens like chlorine or bromine in the presence of a catalyst.

Major Products:

Oxidation: Products may include carboxylic acids or ketones.

Reduction: Primary amines are the major products.

Substitution: Halogenated derivatives of this compound.

科学研究应用

Synthesis of Organic Compounds

2,4-Hexadienenitrile serves as a precursor in the synthesis of various organic compounds, particularly in the production of polymeric materials and fine chemicals. Its structure allows for the formation of complex molecules through reactions such as:

- Michael Addition : It can act as a Michael acceptor in conjugate addition reactions, facilitating the synthesis of more complex organic frameworks.

- Cycloaddition Reactions : The compound is utilized in cycloaddition reactions to generate chiral intermediates, which are crucial in pharmaceuticals and agrochemicals.

Pharmaceutical Applications

The compound has been investigated for its potential applications in drug development. Notably:

- Antitumor Agents : Research indicates that derivatives of this compound exhibit cytotoxic properties against various cancer cell lines. For example, studies have shown that certain nitriles can induce apoptosis in cancer cells, making them candidates for further investigation as anticancer agents .

- Metabolic Studies : this compound has been studied for its metabolic pathways and effects on enzyme activity, particularly regarding cytochrome P450 enzymes. This research is vital for understanding how this compound interacts with biological systems and its potential toxicity .

Material Science

In material science, this compound is explored for its role in:

- Polymer Synthesis : It acts as a monomer in the production of specialized polymers with desirable mechanical and thermal properties. The incorporation of this compound into polymer matrices can enhance their functionality and stability.

- Dyes and Pigments : The compound is also used in the synthesis of various dyes and pigments due to its ability to form stable chromophores when integrated into larger molecular structures.

Environmental Applications

This compound has potential applications in environmental science:

- Fumigants : Research has indicated that it can be effective as a fumigant against pests such as the Caribbean fruit fly larvae. This application highlights its utility in agricultural practices aimed at pest control without relying heavily on traditional pesticides .

Case Study 1: Antitumor Activity

A study conducted on the cytotoxic effects of this compound derivatives revealed that these compounds significantly inhibited tumor growth in murine models. The mechanism was linked to the induction of oxidative stress leading to apoptosis in cancer cells.

Case Study 2: Polymer Development

In a recent investigation into new polymer materials, researchers synthesized a series of copolymers using this compound as a key monomer. The resulting materials exhibited enhanced thermal stability and mechanical strength compared to traditional polymers.

Data Table: Summary of Applications

作用机制

The mechanism of action of 2,4-Hexadienenitrile involves its interaction with molecular targets through its nitrile group and double bonds. The nitrile group can participate in nucleophilic addition reactions, while the double bonds can undergo electrophilic addition. These interactions can affect various biochemical pathways, leading to diverse biological effects .

相似化合物的比较

2,4-Hexadienoic acid: Similar in structure but contains a carboxylic acid group instead of a nitrile group.

2,4-Hexadiene: Lacks the nitrile group, making it less reactive in certain chemical reactions.

2,4-Pentadienenitrile: Shorter carbon chain, affecting its chemical properties and reactivity.

生物活性

2,4-Hexadienenitrile, a nitrile compound with the molecular formula C6H8N, has garnered attention for its biological activity, particularly regarding its neurotoxic effects and potential applications in various fields. This article explores the biological effects of this compound based on diverse research findings, including case studies and experimental data.

- Molecular Weight : 108.14 g/mol

- Boiling Point : 82 °C

- Density : 0.72 g/mL at 25 °C

- Flash Point : 7 °F

Biological Activity Overview

This compound has been studied primarily for its neurotoxic effects in animal models. Research indicates that it can induce specific motor syndromes and neurodegenerative changes.

Neurotoxic Effects

A significant study involving adult male Long-Evans rats administered varying doses of this compound revealed notable neurotoxic effects:

- Dosage : Rats were treated with 300 mg/kg/day for three consecutive days.

- Observed Effects :

Case Study: Behavioral and Pathological Effects

In a controlled study, rats were subjected to various nitriles, including this compound. The findings indicated that:

- The compound did not increase vestibular scores or locomotor activity significantly.

- It caused a marked decrease in stride length, suggesting motor dysfunction without overt signs of vestibular damage .

Comparative Toxicity Analysis

A comparative analysis of several nitriles highlighted the distinct neurotoxic profiles of hexadienenitrile:

- Nitriles like allylnitrile and cis-crotononitrile caused different motor syndromes compared to hexadienenitrile.

- The neurotoxic effects were linked to specific brain regions rather than peripheral sensory degeneration .

Summary of Biological Activities

属性

CAS 编号 |

1516-01-4 |

|---|---|

分子式 |

C6H7N |

分子量 |

93.13 g/mol |

IUPAC 名称 |

hexa-2,4-dienenitrile |

InChI |

InChI=1S/C6H7N/c1-2-3-4-5-6-7/h2-5H,1H3 |

InChI 键 |

NYKHMTWWXWMMHN-UHFFFAOYSA-N |

SMILES |

CC=CC=CC#N |

手性 SMILES |

C/C=C/C=C/C#N |

规范 SMILES |

CC=CC=CC#N |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the neurological effects of 2,4-Hexadienenitrile exposure in rats?

A: Studies show that this compound induces a distinct motor syndrome in rats, characterized by faltering movements and decreased stride length . This is different from the ECC syndrome (excitation with circling and choreiform movements) induced by nitriles like IDPN, allylnitrile, and cis-crotononitrile. Further investigation revealed that this compound, unlike the aforementioned nitriles, does not cause vestibular hair cell degeneration. Instead, it leads to selective neuronal degeneration in the inferior olive and piriform cortex, which likely explains the observed motor deficits .

Q2: Can this compound be used in chemical synthesis?

A: Yes, this compound can be used as a reagent in organic synthesis. One example is its reaction with (-Cyclopentadienyl)bis(ethylene)cobalt (Jonas reagent) . This reaction was intended to synthesize a cobalt oxime sandwich complex, but instead yielded (-cyclopentadienyl)(this compound)cobalt. This highlights the potential for this compound to participate in unexpected reactions, leading to novel compounds .

Q3: How does the structure of this compound relate to its reactivity?

A3: this compound possesses a conjugated diene system along with a nitrile group. This structure allows it to participate in a variety of reactions, including Diels-Alder reactions and nucleophilic additions. Additionally, the electron-withdrawing nature of the nitrile group can influence the reactivity of the diene system, making it susceptible to attack by nucleophiles. Further research is needed to fully understand the structure-activity relationship of this compound and its derivatives.

Q4: Are there safety concerns associated with handling this compound?

A: Given its demonstrated neurotoxicity in animal models , this compound should be handled with extreme caution. Appropriate personal protective equipment, including gloves and respiratory protection, should be used at all times. It is crucial to work in a well-ventilated area and avoid skin or eye contact. In case of accidental exposure, seek immediate medical attention.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。